tert-Butyl azidoformate
Overview
Description
tert-Butyl azidoformate: is an organic compound with the chemical formula C₅H₉N₃O₂. It is a colorless to pale yellow liquid that is thermally unstable and shock-sensitive. This compound is widely used in organic synthesis, particularly in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From tert-Butyl carbazate:
- A solution of tert-butyl carbazate, glacial acetic acid, and water is cooled in an ice bath.
- Sodium nitrite is added slowly while maintaining the temperature between 10-15°C.
- The mixture is allowed to stand, and the floating oil is extracted with ether.
- The ether extracts are washed, dried, and the solvent is removed by distillation.
- The azide is distilled to obtain tert-butyl azidoformate .
-
From tert-Butanol and Phenyl Chloroformate:
- A solution of tert-butanol and quinoline in dichloromethane is stirred while phenyl chloroformate is added dropwise.
- The reaction mixture is maintained at 38-41°C.
- After overnight storage, water is added to dissolve the precipitated quinoline hydrochloride.
- The organic layer is separated, washed, dried, and the solvent is removed by distillation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the laboratory procedures mentioned above, with additional safety measures due to the compound’s shock-sensitive nature.
Chemical Reactions Analysis
Types of Reactions:
Acylation Reactions:
Common Reagents and Conditions:
- Reagents such as sodium nitrite, glacial acetic acid, and phenyl chloroformate are commonly used.
- Reaction conditions often involve low temperatures (10-15°C) and the use of solvents like dichloromethane and ether.
Major Products Formed:
Scientific Research Applications
Chemistry:
- tert-Butyl azidoformate is used as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group in peptide synthesis .
Biology and Medicine:
- It is used in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Industry:
Mechanism of Action
Mechanism:
- tert-Butyl azidoformate acts as an acylating agent, reacting with nucleophiles such as amines and hydrazines to form carbamates.
- The reaction involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the elimination of nitrogen gas .
Molecular Targets and Pathways:
- The primary molecular targets are nucleophilic functional groups in organic molecules, leading to the formation of carbamate derivatives.
Comparison with Similar Compounds
-
tert-Butyl 2,4,5-trichlorophenyl-carbonate:
-
Di-tert-butyl dicarbonate:
Uniqueness:
- tert-Butyl azidoformate is unique due to its ability to introduce the Boc protecting group efficiently and its reactivity with a wide range of nucleophiles.
Properties
IUPAC Name |
tert-butyl N-diazocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHLCKAQWKBMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061449 | |
Record name | 1,1-Dimethylethyl azidoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-19-5 | |
Record name | 1,1-Dimethylethyl carbonazidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl azidoformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dimethylethyl azidoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl azidoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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